REACTION_CXSMILES
|
[BH4-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2([CH2:15][CH2:16][CH2:17][N:18]3[CH2:23][CH2:22][CH:21]([C:24](=[O:32])[C:25]4[CH:30]=[CH:29][C:28]([Cl:31])=[CH:27][CH:26]=4)[CH2:20][CH2:19]3)OCC[O:11]2)=[CH:6][CH:5]=1.C(O)C.Cl>O.[OH-].[Na+]>[Cl:31][C:28]1[CH:29]=[CH:30][C:25]([CH:24]([CH:21]2[CH2:22][CH2:23][N:18]([CH2:17][CH2:16][CH2:15][C:10](=[O:11])[C:7]3[CH:6]=[CH:5][C:4]([F:3])=[CH:9][CH:8]=3)[CH2:19][CH2:20]2)[OH:32])=[CH:26][CH:27]=1 |f:0.1,6.7|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
2-(p-fluorophenyl)-2-{3-[4-(p-chlorobenzoyl)piperidino]propyl}-1,3-dioxolane
|
Quantity
|
0.0052 mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1(OCCO1)CCCN1CCC(CC1)C(C1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
light brown solid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred until gas evolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
STIRRING
|
Details
|
After stirring overnight the mixture
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The free base was extracted into chloroform
|
Type
|
WASH
|
Details
|
the chloroform solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residual oil crystallized on trituration with isopropyl ether
|
Type
|
CUSTOM
|
Details
|
to give 1.2 g
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the solid from benzene-isooctane
|
Type
|
CUSTOM
|
Details
|
gave 0.8 g
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C(O)C2CCN(CC2)CCCC(C2=CC=C(C=C2)F)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |